Dimethyl 5-[({1-[(4-fluorophenyl)carbonyl]-3-oxopiperazin-2-yl}acetyl)amino]benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-[({1-[(4-fluorophenyl)carbonyl]-3-oxopiperazin-2-yl}acetyl)amino]benzene-1,3-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a fluorophenyl group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[({1-[(4-fluorophenyl)carbonyl]-3-oxopiperazin-2-yl}acetyl)amino]benzene-1,3-dicarboxylate typically involves multiple steps, including the formation of the piperazine ring, introduction of the fluorophenyl group, and subsequent acetylation and esterification reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[({1-[(4-fluorophenyl)carbonyl]-3-oxopiperazin-2-yl}acetyl)amino]benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Dimethyl 5-[({1-[(4-fluorophenyl)carbonyl]-3-oxopiperazin-2-yl}acetyl)amino]benzene-1,3-dicarboxylate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes, receptors, and other biomolecules.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer properties.
Industry: It may find applications in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of Dimethyl 5-[({1-[(4-fluorophenyl)carbonyl]-3-oxopiperazin-2-yl}acetyl)amino]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-[({1-[(4-chlorophenyl)carbonyl]-3-oxopiperazin-2-yl}acetyl)amino]benzene-1,3-dicarboxylate
- Dimethyl 5-[({1-[(4-bromophenyl)carbonyl]-3-oxopiperazin-2-yl}acetyl)amino]benzene-1,3-dicarboxylate
- Dimethyl 5-[({1-[(4-methylphenyl)carbonyl]-3-oxopiperazin-2-yl}acetyl)amino]benzene-1,3-dicarboxylate
Uniqueness
What sets Dimethyl 5-[({1-[(4-fluorophenyl)carbonyl]-3-oxopiperazin-2-yl}acetyl)amino]benzene-1,3-dicarboxylate apart from similar compounds is the presence of the fluorophenyl group. This fluorine substitution can significantly alter the compound’s chemical properties, such as its reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H22FN3O7 |
---|---|
Molecular Weight |
471.4 g/mol |
IUPAC Name |
dimethyl 5-[[2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]acetyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C23H22FN3O7/c1-33-22(31)14-9-15(23(32)34-2)11-17(10-14)26-19(28)12-18-20(29)25-7-8-27(18)21(30)13-3-5-16(24)6-4-13/h3-6,9-11,18H,7-8,12H2,1-2H3,(H,25,29)(H,26,28) |
InChI Key |
WLLLPWSMOQORKE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CC2C(=O)NCCN2C(=O)C3=CC=C(C=C3)F)C(=O)OC |
Origin of Product |
United States |
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